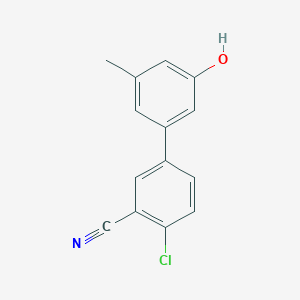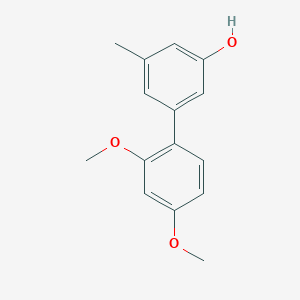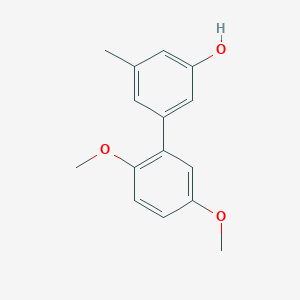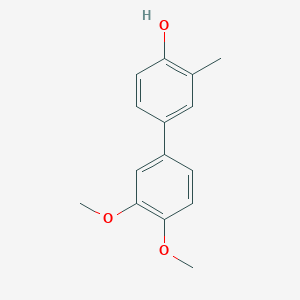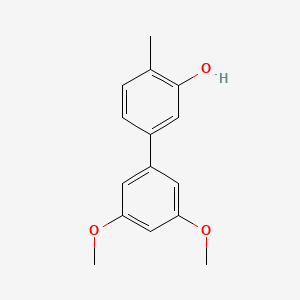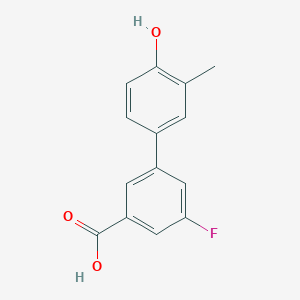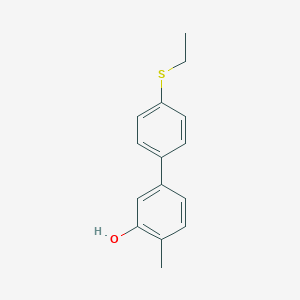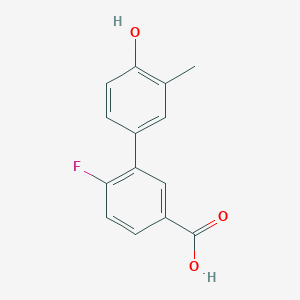
4-(4-Carboxy-3-fluorophenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Carboxy-3-fluorophenyl)-2-methylphenol, 95% (4-CFP-2-MP, 95%) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 134-136°C and a boiling point of 290-292°C. It is soluble in water, methanol, and ethanol, and has a molecular weight of 267.2 g/mol. 4-CFP-2-MP, 95% is used as a reagent in various chemical synthesis processes, and is also used as a building block in the synthesis of complex organic molecules. This compound has been studied extensively in the scientific research field, and its biochemical and physiological effects have been well documented.
Aplicaciones Científicas De Investigación
4-CFP-2-MP, 95% has been studied extensively in the scientific research field, and is used in a variety of applications. It is used as a reagent in the synthesis of organic molecules, and is also used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it is used in the synthesis of organic dyes and pigments, and in the synthesis of organic semiconductors. 4-CFP-2-MP, 95% is also used in the synthesis of fluorescent probes and is used in the development of various analytical techniques.
Mecanismo De Acción
The mechanism of action of 4-CFP-2-MP, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can act as an electron acceptor in certain chemical reactions. It is also believed that 4-CFP-2-MP, 95% can act as a nucleophile, which means that it can act as an electron donor in certain chemical reactions. Additionally, it is thought that the compound may act as an inhibitor of some enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CFP-2-MP, 95% are not well understood. However, it is believed that the compound may affect certain biochemical and physiological processes, such as cell signaling pathways, gene expression, and metabolic pathways. Additionally, 4-CFP-2-MP, 95% may also have an effect on the immune system, as well as on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-CFP-2-MP, 95% in laboratory experiments has several advantages. Firstly, the compound is relatively inexpensive and easy to obtain. Additionally, the compound is soluble in water, methanol, and ethanol, which makes it easy to work with in the laboratory. Additionally, 4-CFP-2-MP, 95% is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments.
However, there are also some limitations associated with the use of 4-CFP-2-MP, 95% in laboratory experiments. Firstly, the compound is toxic, and should be handled with care. Additionally, the compound is relatively unstable in the presence of light and heat, and should be stored in a cool, dark place. Finally, the compound is flammable, and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the study of 4-CFP-2-MP, 95%. Firstly, further research is needed to gain a better understanding of the biochemical and physiological effects of the compound. Additionally, more research is needed to better understand the mechanism of action of the compound, as well as its potential applications in the development of new drugs and other biologically active compounds. Furthermore, research is needed to explore the potential applications of 4-CFP-2-MP, 95% in the development of new analytical techniques. Finally, further research is needed to explore the potential applications of 4-CFP-2-MP, 95% in the synthesis of organic dyes and pigments, as well as in the synthesis of organic semiconductors.
Métodos De Síntesis
4-CFP-2-MP, 95% is synthesized through a multi-step reaction sequence. The first step involves the reaction of 4-fluorobenzaldehyde with p-toluenesulfonic acid in the presence of anhydrous sodium sulfate, resulting in the formation of 4-fluorobenzoic acid. The second step involves the reaction of 4-fluorobenzoic acid with 4-chloro-2-methylphenol in the presence of potassium carbonate, resulting in the formation of 4-(4-carboxy-3-fluorophenyl)-2-methylphenol, 95%.
Propiedades
IUPAC Name |
2-fluoro-4-(4-hydroxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-6-9(3-5-13(8)16)10-2-4-11(14(17)18)12(15)7-10/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNQCVAIMFXWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683920 |
Source


|
| Record name | 3-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-13-6 |
Source


|
| Record name | 3-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

